2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
Description
2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide (hereafter referred to as the "target compound") is a 1,2,4-triazole derivative with a sulfanyl-linked acetamide moiety. Its structure comprises:
- A 1,2,4-triazole core substituted with benzyl (C₆H₅CH₂) and phenyl (C₆H₅) groups at positions 5 and 4, respectively.
- A sulfanyl (-S-) bridge connecting the triazole ring to an acetamide group.
- An N-(3,4-difluorophenyl) terminal group, which introduces electron-withdrawing fluorine atoms at meta and para positions of the aromatic ring.
Properties
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4OS/c24-19-12-11-17(14-20(19)25)26-22(30)15-31-23-28-27-21(13-16-7-3-1-4-8-16)29(23)18-9-5-2-6-10-18/h1-12,14H,13,15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXGQWJLYOYZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the benzyl and phenyl groups. The final step involves the attachment of the difluorophenylacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods also emphasize the importance of optimizing reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations in Triazole Derivatives
The target compound’s analogs differ primarily in substituents on the triazole ring, the acetamide-linked aromatic group, and the sulfanyl bridge. Key comparisons are summarized below:
Pharmacological and Physicochemical Comparisons
a) Electronic and Lipophilic Effects
- Fluorine vs. Chlorine : The target compound’s 3,4-difluorophenyl group offers moderate electron-withdrawing effects and lower lipophilicity (clogP ≈ 3.8) compared to the dichlorophenyl analog (clogP ≈ 4.5) . This may influence bioavailability and blood-brain barrier penetration.
- Amino vs. Benzyl Groups: Amino-substituted triazoles (e.g., ) exhibit higher solubility in aqueous media (e.g., −4.2 kcal/mol solvation energy) due to hydrogen-bonding capacity, whereas benzyl/phenyl groups enhance aromatic stacking interactions in hydrophobic binding pockets .
Computational and Experimental Insights
- Docking Studies : Piperidine-linked triazoles (e.g., ) demonstrate strong binding to kinase ATP pockets (ΔG = −9.2 kcal/mol), whereas the target compound’s benzyl group may sterically hinder binding in some targets.
- Drug-Likeness: The target compound adheres to Lipinski’s rules (MW = 476.5 g/mol, HBD = 1, HBA = 5), but its high aromaticity may limit solubility compared to amino- or pyridinyl-substituted analogs .
Biological Activity
The compound 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide is a synthetic derivative of the triazole class, known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antifungal, and antibacterial activities, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 389.43 g/mol
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 63.2 ± 2.9 | |
| HepG2 (Liver Cancer) | 84.9 ± 5.9 | |
| A549 (Lung Cancer) | 3.62 |
Research indicates that the compound induces apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. The mechanism involves cell cycle arrest at the G1 phase and subsequent progression into the S phase, suggesting its potential as a therapeutic agent in cancer treatment .
Antifungal Activity
The antifungal properties of triazole derivatives have been well-documented. The compound has been tested against various fungal strains, demonstrating significant activity.
| Fungal Strain | Activity | Reference |
|---|---|---|
| Candida species | Moderate Inhibition | |
| Aspergillus species | Significant Inhibition |
In vitro studies show that compounds with a triazole moiety exhibit strong antifungal activity due to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.
Antibacterial Activity
The antibacterial effects of triazole derivatives have also been explored. The compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 (similar to standard drugs) | |
| Escherichia coli | 7 (better than standard chloromycin) |
These findings suggest that the compound can serve as a potential candidate for developing new antibacterial agents.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components. Modifications in substituents can enhance potency and selectivity against specific targets:
- The presence of electron-withdrawing groups such as fluorine enhances anticancer activity.
- Aromatic rings contribute to improved binding affinity to biological targets.
Case Studies
- Study on MCF-7 Cell Line : A study evaluated various triazole derivatives for their anticancer properties against MCF-7 cells. The compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating its potential as an effective chemotherapeutic agent .
- Antifungal Assessment : In a comparative study on antifungal activities, the compound outperformed several existing antifungal agents against Candida species, highlighting its potential for treating fungal infections resistant to standard therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
